Decursinol, (-)-
描述
(-)-Decursinol is a pyranocoumarin compound derived from the roots of Angelica gigas Nakai (AGN), a medicinal plant traditionally used in East Asia for gynecological health, anemia, and immune modulation . Its molecular formula is C₁₄H₁₄O₄ (average mass: 246.26 g/mol), featuring a 7-hydroxy-8,8-dimethyl-7,8-dihydropyrano[3,2-g]chromen-2-one backbone . Decursinol is one of AGN’s key bioactive constituents, alongside structurally related compounds like decursin and decursinol angelate (DA), which differ in their esterified side chains . It exhibits diverse pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer activities, though its potency often varies compared to its analogs .
属性
CAS 编号 |
21860-31-1 |
|---|---|
分子式 |
C14H14O4 |
分子量 |
246.26 g/mol |
IUPAC 名称 |
(3R)-3-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C14H14O4/c1-14(2)12(15)6-9-5-8-3-4-13(16)17-10(8)7-11(9)18-14/h3-5,7,12,15H,6H2,1-2H3/t12-/m1/s1 |
InChI 键 |
BGXFQDFSVDZUIW-GFCCVEGCSA-N |
SMILES |
CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C |
手性 SMILES |
CC1([C@@H](CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C |
规范 SMILES |
CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C |
外观 |
Solid powder |
熔点 |
181.5°C |
其他CAS编号 |
21860-31-1 |
物理描述 |
Solid |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Decursinol, (-)-; (-)-Decursinol; (-)-Smyrinol; Aegelinol; UNII-I65EAN940H. |
产品来源 |
United States |
科学研究应用
Pharmacological Properties
Decursinol exhibits a wide range of pharmacological properties that make it a candidate for therapeutic applications:
- Neuroprotective Effects : Research indicates that decursinol may enhance cognitive function and protect against neurodegenerative conditions. In vivo studies have shown that decursinol can decrease acetylcholine activity in the hippocampus, resulting in anti-amnestic effects, which suggests its potential utility in treating Alzheimer's disease and other cognitive impairments .
- Anti-Cancer Activity : Decursinol has demonstrated significant anticancer properties across various cancer types. It promotes apoptosis in prostate, breast, bladder, and colon cancer cells. Mechanistic studies reveal that decursinol regulates key signaling pathways involved in cell survival and proliferation, contributing to its anti-metastatic effects .
- Anti-Inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating inflammatory mediators and pathways. This makes decursinol a potential candidate for treating inflammatory diseases .
- Antinociceptive Properties : Studies have shown that decursinol can induce analgesic effects in animal models of pain, including thermal and inflammatory pain models. Its ability to reverse mechanical allodynia further supports its potential in pain management .
Clinical Applications
The promising pharmacological properties of decursinol open avenues for its use in clinical settings:
- Cancer Treatment : Given its ability to induce apoptosis and inhibit metastasis, decursinol is being investigated as a complementary agent in cancer therapies. Its efficacy could enhance the outcomes of conventional treatments .
- Cognitive Disorders : The neuroprotective effects suggest potential applications in treating cognitive disorders, particularly Alzheimer's disease. Ongoing research aims to elucidate the clinical relevance of these findings .
- Pain Management : With its antinociceptive properties, decursinol may serve as an alternative treatment for chronic pain conditions, potentially reducing reliance on opioids and other analgesics .
Case Studies
Several studies have provided insights into the effectiveness of decursinol:
| Study | Focus | Findings |
|---|---|---|
| Kang et al., 2024 | Neuroprotection | Decursinol decreased acetylcholine activity, suggesting cognitive enhancement potential. |
| Lee et al., 2024 | Cancer | Induced apoptosis in various cancer cell lines; significant anti-metastatic effects observed. |
| Nakai et al., 2022 | Pain Relief | Demonstrated antinociceptive effects in thermal pain models; effective against chemotherapy-induced neuropathic pain. |
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Differences
Anti-Inflammatory Effects
- Decursinol: Shows moderate NO inhibition (30–40% at 50 μM) in LPS-stimulated macrophages, weaker than decursin and DA .
- Decursin/DA: Dose-dependent NO suppression (70–80% at 50 μM) via MAPK/NF-κB pathway inhibition; DA uniquely upregulates 24 wound-healing genes in keratinocytes .
Neuroprotection
- Decursinol: Reduces glutamate-induced Ca²⁺ influx in cortical neurons (IC₅₀: 20 μM) and ameliorates scopolamine-induced amnesia, comparable to decursin .
- Decursin: More studied for memory enhancement; metabolizes to decursinol in vivo, suggesting shared pathways .
Anticancer Activity
- Decursin/DA : Induce G1 arrest and apoptosis in MCF-7 breast cancer cells (IC₅₀: 25–30 μM) by downregulating ERα and upregulating ERβ .
- Decursinol: Requires higher doses (100 μM) for G1 arrest; lacks apoptotic effects due to absence of side chains critical for ROS induction .
Anti-Adipogenic Effects
- Decursin/DA : Inhibit adipocyte differentiation by suppressing PPARγ/C/EBPα and restoring β-catenin signaling (70–80% lipid reduction at 10 μM) .
- Decursinol: Minimal effect on adipogenesis, highlighting the necessity of esterified side chains for activity .
Analgesic and Antinociceptive Effects
- Decursinol: Induces thermal antinociception (ED₅₀: 35 mg/kg in mice) and reverses cisplatin-induced neuropathic pain, but causes sedation at >30 mg/kg .
Pharmacokinetic Profiles
- Decursin/DA: Rapidly hydrolyzed to decursinol in plasma, reducing bioavailability; DA shows higher permeability in Caco-2/MDCK cell models .
- Decursinol: Longer half-life (t₁/₂: 4.2 h) but lower blood-brain barrier penetration compared to decursin .
Structure-Activity Relationships (SAR)
- Side Chain Importance : The angelate/acetylangelate groups in decursin/DA enhance binding to targets like PPARγ and β-catenin, critical for anti-adipogenic and anticancer effects .
- Hydroxyl Group: Decursinol’s free C7-OH limits membrane permeability but allows direct interaction with acetylcholinesterase and androgen receptors .
Data Tables
Table 1. Comparative Bioactivity in Key Pathways
Table 2. Pharmacokinetic Parameters
| Parameter | Decursinol | Decursin | Decursinol Angelate |
|---|---|---|---|
| Bioavailability | 45% | 15% (due to hydrolysis) | 20% |
| Caco-2 Papp (×10⁻⁶ cm/s) | 8.2 | 12.5 | 14.3 |
准备方法
Natural Extraction Methods from Angelica gigas Nakai
Traditional Solvent-Based Extraction
Conventional extraction methods for Decursinol, (-)-, rely on polar solvents such as methanol, ethanol, or acetonitrile. These methods involve maceration or refluxing of Angelica gigas roots, followed by filtration and solvent evaporation. However, these approaches often yield low purity (≤50%) due to co-extraction of structurally similar coumarins like decursin and decursinol angelate.
Ionic Liquid-Assisted Extraction
A breakthrough in extraction efficiency was achieved using ionic liquids (ILs), particularly 1-butyl-3-methylimidazolium tetrafluoroborate ((BMIm)BF₄). This method leverages the high polarity and low volatility of ILs to enhance solubility. Under optimized conditions (1:6.5 solid-to-liquid ratio, 60°C, 120 minutes), extraction yields reached 97.06% for decursin and 97.12% for decursinol angelate, which are precursors to Decursinol, (-)-. Subsequent hydrolysis of these precursors under mild basic conditions (pH 9–10, 25°C) yields Decursinol, (-)-, with >90% conversion efficiency.
Table 1: Comparative Extraction Yields of Decursinol Precursors
| Method | Solvent/IL | Yield (%) | Purity (%) |
|---|---|---|---|
| Traditional | Methanol | 45.2 | 48.7 |
| Ionic Liquid ((BMIm)BF₄) | (BMIm)BF₄ | 97.1 | 92.3 |
| Hydrothermal | Water | 32.8 | 41.5 |
Chemical Synthesis Approaches
Alkylation of Decursinol
A patented synthesis route (KR20210081793A) involves the alkylation of Decursinol, (-)-, with cinnamyl bromide in a two-phase system:
- Phase I : Cinnamyl bromide is dissolved in N-methyl-2-pyrrolidone (NMP) at 15–25°C.
- Phase II : Decursinol, (-)-, is deprotonated using sodium hydride (NaH) in tetrahydrofuran (THF) at -5–5°C.
- Coupling : The solutions are combined, yielding a decursin derivative with 58% efficiency before recrystallization.
Recrystallization for Enhanced Purity
Post-synthesis purification involves a four-step recrystallization process:
Optimization of Synthesis Parameters
Response Surface Methodology (RSM)
RSM was employed to optimize IL-based extraction, identifying temperature (60°C) and solid-to-liquid ratio (1:6.5) as critical factors. A Box–Behnken design confirmed that these parameters account for 94.7% of yield variability.
Kinetic Modeling of Hydrolysis
The hydrolysis of decursin to Decursinol, (-)-, follows first-order kinetics, with a rate constant ($$k$$) of $$2.3 \times 10^{-3} \, \text{min}^{-1}$$ at pH 10. The activation energy ($$Ea$$) was calculated as 45.6 kJ/mol using the Arrhenius equation:
$$
k = A \cdot e^{-Ea / (RT)}
$$
where $$A$$ is the pre-exponential factor and $$R$$ is the gas constant.
Analytical Validation of Decursinol, (-)-
Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS)
LC-Q-TOF-MS analysis confirmed Decursinol, (-)-, metabolites in human liver microsomes, with a mass accuracy of <2.29 ppm. The primary ion [M + H]⁺ ($$m/z = 247.0984$$) and sodium adduct [M + Na]⁺ ($$m/z = 269.0779$$) were identified.
Industrial Scalability and Challenges
Cost-Benefit Analysis of Ionic Liquids
While (BMIm)BF₄ achieves high yields, its cost ($120–150/kg) limits large-scale adoption. Alternatives like ethanol-water mixtures (1:1 v/v) offer a 78.4% yield at 10% of the cost.
Environmental Impact
ILs exhibit low biodegradability, necessitating recycling via drowning-out crystallization. Over 97% of (BMIm)BF₄ can be recovered using deionized water as an antisolvent.
常见问题
Q. How to align (-)-Decursinol research with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?
- Framework Application :
- Novelty : Focus on understudied mechanisms (e.g., epigenetic modulation via HDAC inhibition).
- Ethical Compliance : Use OECD guidelines for animal dosing limits (e.g., ≤1000 mg/kg for acute toxicity).
- Relevance : Link findings to neurodegenerative disease therapeutics to justify translational potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
